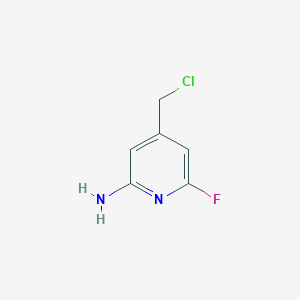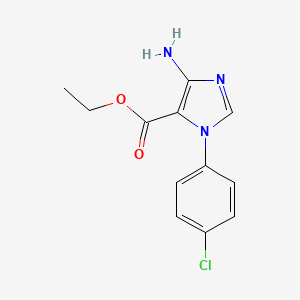![molecular formula C6H5BrN4O B13919051 7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)
7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that features a unique structure combining an imidazole ring with a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one typically involves the following steps:
Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Bromination: The imidazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Formation of the Triazine Ring: The final step involves the formation of the triazine ring by reacting the brominated imidazole with a suitable nitrile or amidine under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[2,1-f][1,2,4]triazin-4(1H)-one derivatives.
Oxidation Reactions: Products include oxidized derivatives with different functional groups.
Reduction Reactions: Products include reduced derivatives with different hydrogenation levels.
Applications De Recherche Scientifique
7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine: Similar structure but with an amine group instead of a methyl group.
2-Methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one: Similar structure but without the bromine atom.
7-Chloro-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, while the methyl group can affect the compound’s lipophilicity and interaction with biological targets.
Propriétés
Formule moléculaire |
C6H5BrN4O |
|---|---|
Poids moléculaire |
229.03 g/mol |
Nom IUPAC |
7-bromo-2-methyl-3H-imidazo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H5BrN4O/c1-3-9-6(12)5-8-2-4(7)11(5)10-3/h2H,1H3,(H,9,10,12) |
Clé InChI |
VSLCZQJDJSFVDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=CN=C2C(=O)N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Bromobenzo[D]isothiazole-7-carboxylic acid](/img/structure/B13918993.png)









